molecular formula C11H11N3O2 B3833725 2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B3833725
M. Wt: 217.22 g/mol
InChI Key: BQZUAAFPVRBUQG-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound includes a cyano group, a methoxyphenyl group, and an acetamide moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide can be achieved through the reaction of 3-methoxybenzaldehyde with cyanoacetamide in the presence of a suitable catalyst. The reaction typically involves the following steps:

    Condensation Reaction: 3-methoxybenzaldehyde is reacted with cyanoacetamide in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at room temperature or under reflux conditions.

    Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Condensation Reactions: The compound can participate in further condensation reactions with active methylene compounds to form heterocyclic structures.

    Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Condensation Reactions: Reagents such as malononitrile, ethyl cyanoacetate, and ammonium acetate are commonly used.

    Substitution Reactions: Nucleophiles like amines, thiols, and alcohols are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Heterocyclic Compounds: Various heterocyclic structures, such as pyridines, pyrazoles, and thiazoles, can be synthesized.

    Substituted Derivatives: Different substituted derivatives with potential biological activities can be obtained.

Scientific Research Applications

2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of new pharmaceutical agents with potential therapeutic applications.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The cyano and methoxyphenyl groups play a crucial role in its reactivity and biological activity. The compound can act as an electrophile, participating in nucleophilic addition reactions, and can also form hydrogen bonds with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(3-methoxybenzyl)acetamide
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Uniqueness

2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the E-configuration of the imine bond. These features contribute to its distinct reactivity and potential biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-4-2-3-9(7-10)8-13-14-11(15)5-6-12/h2-4,7-8H,5H2,1H3,(H,14,15)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZUAAFPVRBUQG-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.